4-Piperidin-1-yl-5H-pyrimido[5,4-b]indole
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Overview
Description
4-Piperidin-1-yl-5H-pyrimido[5,4-b]indole is a chemical compound that has been studied for its potential biological activities . It is characterized by a tricyclic 5H-pyrimido[5,4-b]indole system connected through an alkyl chain to a phenylpiperazine (PP) moiety .
Synthesis Analysis
The synthesis of pyrimido[5,4-b]indole derivatives involves various methods. One approach involves the annulation of a pyrimidine ring to 2-aminoindoles . Another method involves the glycosylation of 4,6-dichloropyrimido[5,4-b]indole followed by modification of the sugar moiety and introduction of substituents into position 4 by cross-coupling reactions or nucleophilic substitutions .Molecular Structure Analysis
The molecular formula of 4-Piperidin-1-yl-5H-pyrimido[5,4-b]indole is C15H16N4. The structure of related compounds has been confirmed by single crystal X-ray diffraction .Chemical Reactions Analysis
The chemical reactions involving pyrimido[5,4-b]indole derivatives are diverse. Depending on the synthons used for assembling the target structure, three main approaches to the synthesis of pyrimido-[1,2-a]indoles can be distinguished: annulation of a pyrimidine ring to 2-aminoindoles, modification of other indole derivatives, and miscellaneous methods .Physical And Chemical Properties Analysis
The molecular weight of 4-Piperidin-1-yl-5H-pyrimido[5,4-b]indole is 252.321. More specific physical and chemical properties were not found in the search results.Scientific Research Applications
Antiviral Activity
4-Piperidin-1-yl-5H-pyrimido[5,4-b]indole derivatives have shown promise as antiviral agents. Researchers have explored their potential against various viruses, including HIV-1. Molecular docking studies and in vitro assays have revealed their inhibitory effects on viral replication .
Organocatalysis and Synthetic Chemistry
Researchers have utilized 4-Piperidin-1-yl-5H-pyrimido[5,4-b]indole derivatives in organocatalysis. For instance, they serve as building blocks for the synthesis of enantiomerically enriched piperidines. These reactions are crucial in drug development and natural product synthesis .
Future Directions
The future directions for research on 4-Piperidin-1-yl-5H-pyrimido[5,4-b]indole and related compounds could involve further exploration of their biological activities and potential applications in medicine. For instance, some pyrimido[5,4-b]indole derivatives have shown antifungal and hypoglycemic activity, as well as potential effectiveness in the treatment of atherosclerosis .
properties
IUPAC Name |
4-piperidin-1-yl-5H-pyrimido[5,4-b]indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4/c1-4-8-19(9-5-1)15-14-13(16-10-17-15)11-6-2-3-7-12(11)18-14/h2-3,6-7,10,18H,1,4-5,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHTZFBVQTCNNBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=NC3=C2NC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Piperidin-1-yl-5H-pyrimido[5,4-b]indole |
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